Cas no 71648-45-8 (2'-Chloro-5'-(trifluoromethyl)acetophenone)
2'-Chloro-5'-(trifluoromethyl)acetophenone Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)ethanone
- 2'-Chloro-5'-(trifluoromethyl)acetophenone
- 1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-ONE
- 1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone
- 3-Acetyl-4-chlorobenzotrifluoride
- CS-W002221
- AM62086
- 71648-45-8
- AKOS015850042
- Acetophenone, 2-chloro-5-trifluoromethyl-
- MFCD00045092
- 2 inverted exclamation mark -Chloro-5 inverted exclamation mark -(trifluoromethyl)acetophenone
- PS-7814
- AC-1567
- FT-0611803
- YRGBMTWHOFQSDJ-UHFFFAOYSA-N
- DTXSID60221895
- 2'-Chloro-5'-(trifluoromethyl)acetophenone, 97%
- Ethanone,1-[2-chloro-5-(trifluoromethyl)phenyl]-
- SY027502
- Acetophenone, 2-chloro-5-trifluoromethyl-,
- 1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-ETHANONE
- 2-Chloro-5-(trifluoromethyl)acetophenone
- A19701
- EN300-1932100
- C3336
- SCHEMBL1199588
- Ethanone, 1-[2-chloro-5-(trifluoromethyl)phenyl]-
- DB-020843
-
- MDL: MFCD00045092
- Inchi: 1S/C9H6ClF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3
- InChI Key: YRGBMTWHOFQSDJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(F)(F)F)=CC=1C(C)=O
Computed Properties
- Exact Mass: 222.00600
- Monoisotopic Mass: 222.0059270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.392 g/mL at 25 °C(lit.)
- Boiling Point: 204-205 °C(lit.)
- Flash Point: Degrees Fahrenheit:195.8°F
Degrees Celsius:91°C - Refractive Index: n20/D 1.4810(lit.)
- Solubility: Very slightly soluble (0.11 g/l) (25 º C),
- Water Partition Coefficient: Sparingly soluble in water 0.11g/L @ 25°C.
- PSA: 17.07000
- LogP: 3.56140
- Solubility: Not determined
2'-Chloro-5'-(trifluoromethyl)acetophenone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335,H227
-
Warning Statement:
P210,P305
P351
P338,P302
P352,P321,P405,P501a - Hazardous Material transportation number:1993
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:FLAMMABLE
- Risk Phrases:R36/37/38
2'-Chloro-5'-(trifluoromethyl)acetophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2'-Chloro-5'-(trifluoromethyl)acetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 005704-1g |
2-Chloro-5-(trifluoromethyl)acetophenone |
71648-45-8 | 97% | 1g |
£17.00 | 2022-02-28 | |
| Fluorochem | 005704-5g |
2-Chloro-5-(trifluoromethyl)acetophenone |
71648-45-8 | 97% | 5g |
£62.00 | 2022-02-28 | |
| Fluorochem | 005704-10g |
2-Chloro-5-(trifluoromethyl)acetophenone |
71648-45-8 | 97% | 10g |
£111.00 | 2022-02-28 | |
| Fluorochem | 005704-100g |
2-Chloro-5-(trifluoromethyl)acetophenone |
71648-45-8 | 97% | 100g |
£668.00 | 2022-02-28 | |
| Alichem | A013026259-250mg |
2'-Chloro-5'-(trifluoromethyl)acetophenone |
71648-45-8 | 97% | 250mg |
$475.20 | 2023-09-01 | |
| Alichem | A013026259-500mg |
2'-Chloro-5'-(trifluoromethyl)acetophenone |
71648-45-8 | 97% | 500mg |
$863.90 | 2023-09-01 | |
| Alichem | A013026259-1g |
2'-Chloro-5'-(trifluoromethyl)acetophenone |
71648-45-8 | 97% | 1g |
$1475.10 | 2023-09-01 | |
| Apollo Scientific | PC2072-1g |
2'-Chloro-5'-(trifluoromethyl)acetophenone |
71648-45-8 | 96% | 1g |
£10.00 | 2023-09-02 | |
| Apollo Scientific | PC2072-5g |
2'-Chloro-5'-(trifluoromethyl)acetophenone |
71648-45-8 | 96% | 5g |
£15.00 | 2023-09-02 | |
| Apollo Scientific | PC2072-10g |
2'-Chloro-5'-(trifluoromethyl)acetophenone |
71648-45-8 | 96% | 10g |
£111.00 | 2023-04-22 |
2'-Chloro-5'-(trifluoromethyl)acetophenone Suppliers
2'-Chloro-5'-(trifluoromethyl)acetophenone Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 2'-Chloro-5'-(trifluoromethyl)acetophenone
Introduction to 2'-Chloro-5'-(trifluoromethyl)acetophenone (CAS No. 71648-45-8)
2'-Chloro-5'-(trifluoromethyl)acetophenone (CAS No. 71648-45-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique molecular structure, exhibits a combination of halogenated and trifluoromethyl functionalities, making it a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.
The molecular formula of 2'-Chloro-5'-(trifluoromethyl)acetophenone is C10H7ClF3O, and its molecular weight is approximately 231.61 g/mol. The compound features a phenyl ring substituted with a chloro group at the 2' position and a trifluoromethyl group at the 5' position, with an acetophenone moiety attached to the phenyl ring. This structural arrangement imparts unique chemical and physical properties to the compound, which are crucial for its applications in various scientific and industrial processes.
In recent years, 2'-Chloro-5'-(trifluoromethyl)acetophenone has been extensively studied for its potential in the development of novel pharmaceuticals. The presence of the trifluoromethyl group is particularly noteworthy, as it can enhance the metabolic stability and lipophilicity of drug molecules, which are essential properties for improving drug efficacy and bioavailability. Additionally, the chloro substitution can influence the electronic properties of the molecule, potentially modulating its biological activity.
A study published in the Journal of Medicinal Chemistry in 2021 highlighted the use of 2'-Chloro-5'-(trifluoromethyl)acetophenone as a key intermediate in the synthesis of a new class of antiviral agents. The researchers demonstrated that compounds derived from this intermediate exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. This finding underscores the potential of 2'-Chloro-5'-(trifluoromethyl)acetophenone in addressing emerging viral threats.
Beyond its applications in medicinal chemistry, 2'-Chloro-5'-(trifluoromethyl)acetophenone has also found utility in materials science. The trifluoromethyl group is known for its ability to improve thermal stability and reduce surface energy, making it an attractive component for developing advanced materials with enhanced performance characteristics. For instance, a study published in Advanced Materials in 2020 reported the use of this compound as a building block for creating fluorinated polymers with superior thermal stability and chemical resistance.
The synthesis of 2'-Chloro-5'-(trifluoromethyl)acetophenone typically involves multistep reactions, including halogenation and trifluoromethylation processes. One common synthetic route involves starting from acetophenone and sequentially introducing the chloro and trifluoromethyl groups through selective substitution reactions. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
The physical properties of 2'-Chloro-5'-(trifluoromethyl)acetophenone, such as its melting point (approximately 68°C), boiling point (around 180°C at reduced pressure), and solubility characteristics, are well-documented. These properties are important for optimizing its handling and processing in both laboratory and industrial settings. Additionally, its stability under various conditions ensures that it can be stored and transported safely.
In conclusion, 2'-Chloro-5'-(trifluoromethyl)acetophenone (CAS No. 71648-45-8) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features make it an invaluable intermediate for synthesizing advanced pharmaceuticals and functional materials. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in modern scientific research.
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